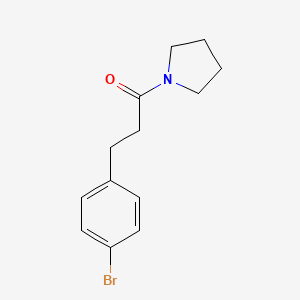

3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one

Description

BenchChem offers high-quality 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKJAKCCVYVXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239529 | |

| Record name | 3-(4-Bromophenyl)-1-(1-pyrrolidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-53-4 | |

| Record name | 3-(4-Bromophenyl)-1-(1-pyrrolidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-1-(1-pyrrolidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one: A Comprehensive Scientific Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed exploration of the synthesis and characterization of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (CAS No. 4897-53-4)[1][2]. As a member of the β-amino ketone class, this compound holds significant interest as a structural motif in medicinal chemistry and as a potential scaffold in drug discovery. This document outlines a robust and reproducible synthetic pathway, delves into the rationale behind the chosen methodology, and presents a comprehensive characterization protocol using modern spectroscopic techniques. The guide is designed to equip researchers and drug development professionals with the practical knowledge and theoretical understanding necessary for the successful preparation and validation of this target molecule.

Introduction and Strategic Importance

Chemical Identity and Physicochemical Properties

3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound characterized by a propiophenone backbone, featuring a bromine atom on the phenyl ring and a pyrrolidine moiety attached to the β-carbon relative to the ketone. This structure places it in the broad class of compounds known as Mannich bases or β-amino ketones.[3]

| Property | Value | Source |

| IUPAC Name | 3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | [1] |

| CAS Number | 4897-53-4 | [1][2] |

| Molecular Formula | C₁₃H₁₆BrNO | [1] |

| Molecular Weight | 282.18 g/mol | [1] |

| Canonical SMILES | O=C(CCC1=CC=C(Br)C=C1)N1CCCC1 | [1] |

| InChI Key | XEKJAKCCVYVXDU-UHFFFAOYSA-N | [1] |

Significance in Medicinal Chemistry

The significance of this molecule lies in its core structure. The β-amino ketone scaffold is prevalent in numerous biologically active compounds and approved pharmaceuticals. The pyrrolidine ring is a common feature in many CNS-active drugs and natural alkaloids, often imparting favorable pharmacokinetic properties.[4] Furthermore, the bromophenyl group serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for screening.[5] The overall structure is analogous to synthetic cathinones, a class of compounds known for their psychoactive properties, making this molecule and its derivatives relevant in both pharmaceutical development and forensic analysis.[6][7] The prodrug approach, where molecules are chemically modified to improve their delivery and efficacy, is a key strategy in modern drug development, and scaffolds like this are prime candidates for such modifications.[8][9][10][11]

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of β-amino ketones can be approached through several classical organic reactions. The choice of strategy depends on factors such as starting material availability, scalability, and desired purity.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary and highly effective disconnection approaches.

Caption: Retrosynthetic analysis of the target compound.

-

Approach A (C-N Disconnection): This strategy involves a nucleophilic substitution reaction. The synthesis proceeds in two steps: first, a Friedel-Crafts acylation to create a halo-ketone intermediate, followed by the reaction of this intermediate with pyrrolidine. This is the pathway detailed in this guide due to its high yield and control.

-

Approach B (Mannich Reaction): This is a classic three-component condensation of an active hydrogen compound (4'-bromoacetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[3][12][13] While often efficient for one-pot syntheses, it can sometimes lead to side products and purification challenges.

Detailed Experimental Protocol: A Two-Step Approach

This guide details the synthesis via the C-N disconnection pathway, which offers excellent control over the reaction and typically results in a high-purity product.

Caption: Two-step synthetic workflow for the target molecule.

Step 1: Synthesis of 1-(4-bromophenyl)-3-chloropropan-1-one

This step utilizes a Friedel-Crafts acylation, a cornerstone of aromatic chemistry, to attach the three-carbon chain to the bromophenyl ring.[14]

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| Bromobenzene | C₆H₅Br | 157.01 | 24.0 g | 152.8 mmol |

| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 19.4 g | 152.8 mmol |

| Aluminum chloride (AlCl₃) | AlCl₃ | 133.34 | 25.5 g | 191.0 mmol |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 55 mL | - |

| Hydrochloric acid (conc.) | HCl | 36.46 | 15 g | - |

| Ice | H₂O | 18.02 | 45 g | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - |

| Magnesium sulfate (anhyd.) | MgSO₄ | 120.37 | q.s. | - |

Protocol:

-

Suspend aluminum chloride (25.5 g) in 35 mL of dry dichloromethane in a three-necked flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere (N₂ or Ar).

-

Cool the suspension in an ice bath.

-

Add a solution of 3-chloropropionyl chloride (19.4 g) in 10 mL of DCM dropwise to the AlCl₃ suspension over 15 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add a solution of bromobenzene (24.0 g) in 10 mL of DCM dropwise over 30 minutes.

-

Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

-

Carefully pour the reaction mixture onto a slurry of crushed ice (45 g) and concentrated HCl (15 g).

-

Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether.

-

Combine all organic phases and wash sequentially with 150 mL of saturated NaHCO₃ solution and twice with 150 mL portions of water.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting solid residue can be recrystallized from hexanes to yield the intermediate product as a slightly yellowish solid.[14]

Step 2: Synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one

This step involves the nucleophilic substitution of the chloride in the intermediate with pyrrolidine.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 1-(4-bromophenyl)-3-chloropropan-1-one | C₉H₈BrClO | 247.52 | 10.0 g | 40.4 mmol |

| Pyrrolidine | C₄H₉N | 71.12 | 7.2 g (8.3 mL) | 101 mmol |

| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 11.2 g | 80.8 mmol |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 200 mL | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | q.s. | - |

| Hexane | C₆H₁₄ | 86.18 | q.s. | - |

Protocol:

-

Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (10.0 g) in 200 mL of acetonitrile in a round-bottom flask.

-

Add potassium carbonate (11.2 g) to the solution to act as a base.

-

Add pyrrolidine (7.2 g) to the mixture.

-

Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% ethyl acetate).

-

Combine the fractions containing the pure product and evaporate the solvent to yield 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one as a solid or viscous oil.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules. Spectra should be recorded in a deuterated solvent such as CDCl₃.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.80 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the electron-withdrawing carbonyl group. |

| ~ 7.55 | Doublet (d) | 2H | Ar-H (ortho to Br) | Typical aromatic region for a p-substituted benzene ring. |

| ~ 3.45 | Triplet (t) | 2H | -CO-CH₂- | Adjacent to the carbonyl group. |

| ~ 2.90 | Triplet (t) | 2H | -CH₂-N- | Adjacent to the nitrogen atom. |

| ~ 2.50 | Multiplet (m) | 4H | N-CH₂- (pyrrolidine) | Protons on carbons directly attached to nitrogen in the pyrrolidine ring. |

| ~ 1.80 | Multiplet (m) | 4H | -CH₂- (pyrrolidine) | Protons on the β-carbons of the pyrrolidine ring. |

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 197.0 | C=O | Typical chemical shift for an aryl ketone carbonyl carbon.[14] |

| ~ 135.5 | Ar-C (C-C=O) | Quaternary aromatic carbon attached to the carbonyl. |

| ~ 132.0 | Ar-CH (C-Br) | Aromatic CH carbons ortho to the bromine atom. |

| ~ 129.8 | Ar-CH (C-C=O) | Aromatic CH carbons ortho to the carbonyl group. |

| ~ 128.5 | Ar-C (C-Br) | Quaternary aromatic carbon bearing the bromine atom. |

| ~ 54.0 | N-CH₂- (pyrrolidine) | Pyrrolidine carbons adjacent to nitrogen. |

| ~ 49.0 | -CH₂-N- (chain) | Propyl chain carbon attached to nitrogen. |

| ~ 35.0 | -CO-CH₂- (chain) | Propyl chain carbon attached to the carbonyl. |

| ~ 23.5 | -CH₂- (pyrrolidine) | Pyrrolidine β-carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

|---|---|---|---|

| ~ 2960-2850 | Medium | C-H (aliphatic) | Stretching |

| ~ 1685 | Strong | C=O (aryl ketone) | Stretching[15] |

| ~ 1585 | Medium-Strong | C=C (aromatic) | Stretching |

| ~ 1180 | Medium | C-N (aliphatic amine) | Stretching |

| ~ 1010 | Strong | C-Br | Stretching |

| ~ 820 | Strong | C-H (p-subst. bend) | Out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition. Due to the presence of bromine, a characteristic isotopic pattern will be observed.

-

Expected Molecular Ion (M⁺): A doublet of peaks of nearly equal intensity at m/z 281 and m/z 283, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

High-Resolution MS (HRMS): Calculated for [C₁₃H₁₆⁷⁹BrNO + H]⁺: 282.0493; Found: [Value should be within 5 ppm].

-

Key Fragmentation: A prominent fragment should be observed from the alpha-cleavage adjacent to the carbonyl group, resulting in the [M - C₃H₆N]⁺ ion (the 4-bromobenzoyl cation) at m/z 183/185.

Conclusion and Outlook

This guide has presented a reliable and well-documented pathway for the synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, beginning from readily available commercial starting materials. The two-step sequence involving Friedel-Crafts acylation followed by nucleophilic substitution is shown to be an effective strategy. Furthermore, a comprehensive analytical workflow has been detailed to ensure the unambiguous confirmation of the final product's structure and purity. The information provided herein serves as a robust foundation for researchers in medicinal chemistry and related fields to produce and utilize this valuable chemical scaffold for further investigation and the development of novel molecular entities.

References

-

Kaur, H., et al. (2022). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]

-

Gonsalves, O. S., et al. (2022). Supporting Information: Improving yield of graphene oxide catalysed n-heterocyclization of amines. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-. Retrieved from [Link]

-

Wang, T., et al. (2021). Three-component radical homo Mannich reaction. Nature Communications. Retrieved from [Link]

-

Wang, H., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications. Retrieved from [Link]

-

Fun, H. K., et al. (2010). 1-(4-Bromophenyl)-3-chloropropan-1-one. Acta Crystallographica Section E. Retrieved from [Link]

-

Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. Retrieved from [Link]

-

Bakulina, O., et al. (2019). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

MolPort. (n.d.). Compound 3-(4-bromophenyl)-1-(4-chlorophenyl)-3-(4-fluoroanilino)propan-1-one. Retrieved from [Link]

-

Mardal, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Crystals. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Pharmaceuticals. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Bromophenyl)-1-nitrosopyrrolidine. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Pro-Drug Development. Retrieved from [Link]

-

Chemical Society Reviews. (2021). Prodrugs as empowering tools in drug discovery and development. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Alabama at Birmingham. (n.d.). MS/MS interpretation in identification of unknowns. Retrieved from [Link]

-

Chemical Society Reviews. (2024). Prodrugs as empowering tools in drug discovery and development. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-Bromophenyl)-2-(piperazin-1-yl)propan-1-one. Retrieved from [Link]

-

Baruch S. Blumberg Institute. (n.d.). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-(4-broMophenyl)-1-(pyrrolidin-1-yl)propan-1-one | 4897-53-4 [chemicalbook.com]

- 3. oarjbp.com [oarjbp.com]

- 4. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride | C15H21BrClNO | CID 11515769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a molecule of interest for its potential pharmacological applications. While some fundamental properties of this compound are known, this document will also serve as a practical manual, outlining the necessary experimental protocols to fully elucidate its physicochemical profile. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility, which are critical for advancing preclinical and clinical research.

Chemical Identity and Core Properties

A foundational step in the characterization of any potential therapeutic agent is the confirmation of its chemical identity and the determination of its basic molecular properties.

Table 1: Core Chemical and Physical Data for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one

| Property | Value | Source/Method |

| IUPAC Name | 3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | Fluorochem[1] |

| CAS Number | 4897-53-4 | Fluorochem[1][2] |

| Molecular Formula | C₁₃H₁₆BrNO | Calculated |

| Molecular Weight | 282.18 g/mol | Fluorochem[1] |

| Chemical Structure | ||

| SMILES | C1CCN(C1)C(=O)CCC2=CC=C(C=C2)Br | Fluorochem[1] |

| Calculated LogP | 2.87 | Fluorochem[1] |

Synthesis Pathway: The Mannich Reaction

The synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is typically achieved through a Mannich reaction. This well-established three-component condensation reaction is a cornerstone of medicinal chemistry for its efficiency in forming carbon-carbon bonds and introducing an amino group.[3][4][5]

The general mechanism involves the reaction of a primary or secondary amine (pyrrolidine), a non-enolizable aldehyde (formaldehyde, often used in the form of paraformaldehyde), and a compound containing an active hydrogen (in this case, 4-bromoacetophenone).

Caption: Synthetic pathway for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one via the Mannich reaction.

Lipophilicity: A Key Determinant of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Calculated LogP

A calculated LogP value of 2.87 has been reported for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one.[1] This value suggests a moderate level of lipophilicity, which is often a desirable characteristic for orally administered drugs.

Experimental Determination of LogP: The Shake-Flask Method

While calculated values are useful for initial screening, experimental determination provides a more accurate measure. The shake-flask method is the gold standard for LogP determination.

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

Protocol 1: Shake-Flask Method for LogP Determination

-

Preparation of Phases: Saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in the n-octanol phase.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the water phase in a sealed container.

-

Equilibration: Shake the container at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([concentration in n-octanol] / [concentration in water]).

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and bioavailability. Poor solubility can lead to erratic absorption and suboptimal therapeutic outcomes.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a crucial parameter for formulation development.

Caption: Workflow for determining thermodynamic solubility.

Protocol 2: Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Incubate the vial with constant agitation at a controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a low-binding filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

-

Reporting: Express the solubility in units such as mg/mL or µM.

Ionization Constant (pKa)

The pKa of a compound indicates its state of ionization at a given pH. For a basic compound like 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, the pKa of its conjugate acid will determine the extent of its positive charge at physiological pH, which significantly impacts its interaction with biological targets and its membrane permeability.

Predicted Basicity

The pyrrolidine nitrogen in the molecule is basic and will be protonated at acidic pH. The exact pKa is unknown but is a critical parameter to determine experimentally.

Experimental Determination of pKa: UV-Vis Spectrophotometry

For compounds with a chromophore, UV-Vis spectrophotometry provides a reliable method for pKa determination. The absorbance of the compound will change as a function of pH as it transitions between its ionized and non-ionized forms.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Protocol 3: pKa Determination by UV-Vis Spectrophotometry

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare a stock solution of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in a suitable solvent (e.g., methanol or DMSO).

-

Measurement: Add a small, constant volume of the stock solution to each buffer solution to obtain a final concentration suitable for UV-Vis analysis. Record the UV-Vis spectrum for each solution.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer.

-

pKa Determination: Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, the methylene protons of the propyl chain, and the methylene protons of the pyrrolidine ring. The chemical shifts and coupling patterns will provide detailed information about the connectivity of the atoms.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the aromatic ring, and the carbons of the aliphatic chains.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1660 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic groups, and C-N stretching of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can provide further structural information. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[10]

Conclusion

This technical guide has provided a comprehensive overview of the known physicochemical properties of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and has outlined the essential experimental protocols for a thorough characterization. The presented methodologies for determining lipophilicity, solubility, and pKa are robust and widely accepted in the field of drug discovery. The successful application of these experimental techniques will yield a complete physicochemical profile of this compound, which is indispensable for its further development as a potential therapeutic agent. The insights gained from such studies will enable researchers to make informed decisions regarding formulation, dosing, and the design of future preclinical and clinical investigations.

References

- Synthetic applications of biologically important Mannich bases: An updated review. (2022).

- Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines. The Royal Society of Chemistry.

-

1-Propanone, 1-(3-bromophenyl)-. PubChem. [Link]

-

3-(4-Bromophenyl)-1-nitrosopyrrolidine. PubChem. [Link]

- Three-component radical homo Mannich reaction. (2021).

-

Describe the 1H NMR spectrum you would expect for each of the following compounds. Pearson. [Link]

- Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. (2022).

- Advances in the Chemistry of Mannich Bases. (1973). Angewandte Chemie International Edition in English, 12(12), 703-711.

- Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. (2016). Organic & Biomolecular Chemistry, 14(36), 8562-8573.

-

1-Propanone, 1-(4-bromophenyl)-. NIST WebBook. [Link]

-

3-(4-Bromophenyl)-1-propanol, 98%. Thermo Scientific Alfa Aesar. [Link]

-

2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one. PubChem. [Link]

-

FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. [Link]

-

13C NMR of 1-Propanol. [Link]

-

5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Pyrrolidine. NIST WebBook. [Link]

-

3-(4-bromophenyl)propan-1-ol (C9H11BrO). PubChemLite. [Link]

-

1-(4-Bromophenyl)-3-phenyl-1-propanone. SpectraBase. [Link]

-

1-(pyrrolidin-1-yl)propan-1-one CAS#: 4897-53-4. ChemWhat. [Link]

- Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. (2023). Molecules, 28(12), 4758.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-(4-broMophenyl)-1-(pyrrolidin-1-yl)propan-1-one | 4897-53-4 [chemicalbook.com]

- 3. oarjbp.com [oarjbp.com]

- 4. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Describe the 1H NMR spectrum you would expect for each of the fol... | Study Prep in Pearson+ [pearson.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1-Propanone, 1-(4-bromophenyl)- [webbook.nist.gov]

"3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one CAS number 4897-53-4"

An In-depth Technical Guide to 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (CAS: 4897-53-4)

Authored for Drug Development Professionals and Research Scientists

This document provides a comprehensive technical overview of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a synthetic compound with significant potential as a building block in medicinal chemistry and materials science. We will explore its chemical identity, a robust synthetic pathway grounded in classic organic reactions, detailed analytical characterization, and critical safety protocols. This guide is intended to equip researchers with the foundational knowledge required for its effective application in novel discovery programs.

Core Compound Identity and Physicochemical Profile

3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is classified as a β-amino ketone, a structural class commonly referred to as a Mannich base.[1] This classification is pivotal, as it dictates the primary method of its synthesis and hints at its reactivity and potential pharmacological relevance. The molecule incorporates three key structural motifs: a halogenated aromatic ring (4-bromophenyl), a flexible three-carbon linker, and a saturated nitrogen heterocycle (pyrrolidine). The pyrrolidine ring, in particular, is a privileged scaffold in drug discovery, valued for its ability to increase solubility, modulate basicity, and provide three-dimensional character to a molecule.[2][3]

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 4897-53-4 | [4] |

| IUPAC Name | 3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | |

| Molecular Formula | C₁₃H₁₆BrNO | [4] |

| Molecular Weight | 282.19 g/mol | [4] |

| Canonical SMILES | O=C(CCC1=CC=C(Br)C=C1)N1CCCC1 | |

| Purity | Typically ≥95% | [5] |

| LogP | 2.87 | |

| Hydrogen Bond Acceptors | 2 | |

| Appearance | Data not consistently available; likely an off-white to yellow solid. |

Synthesis Pathway: The Mannich Reaction

The molecular architecture of this compound points directly to the Mannich reaction as the most logical and efficient synthetic route. The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond through the aminoalkylation of an acidic proton located alpha to a carbonyl group.[6][7] It is a three-component reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1][8]

In this specific synthesis, the components are:

-

Active Hydrogen Compound: 4'-Bromoacetophenone

-

Aldehyde: Formaldehyde (often used as its polymer, paraformaldehyde)

-

Secondary Amine: Pyrrolidine

The reaction proceeds via the formation of a highly reactive electrophilic species, the Eschenmoser salt (an iminium ion), from the condensation of pyrrolidine and formaldehyde. The 4'-bromoacetophenone is deprotonated under acidic or basic conditions to form an enol or enolate, which then acts as a nucleophile, attacking the iminium ion to forge the new C-C bond and yield the final β-amino ketone product.

Diagram: Synthetic Workflow

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on standard Mannich reaction principles. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4'-bromoacetophenone (1.0 eq), pyrrolidine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).

-

Solvent Addition: Add absolute ethanol as the solvent, sufficient to create a stirrable slurry. A catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops) is added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4'-bromoacetophenone is consumed.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Redissolve the residue in water and cool in an ice bath.

-

Isolation: Basify the aqueous solution by slow addition of a cold sodium hydroxide or sodium carbonate solution until a pH of 9-10 is reached. This will precipitate the free base product.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to yield the pure product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. While specific, published spectra for this exact molecule are not available, its structure allows for the reliable prediction of characteristic signals across various analytical techniques, based on data from structurally similar compounds.[9][10][11]

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets in the ~7.5-7.8 ppm range (AA'BB' system) for the 4-substituted phenyl ring. Aliphatic Protons (Chain): Two triplets around ~2.8-3.2 ppm, each integrating to 2H, corresponding to the -CH₂-CH₂- fragment. Aliphatic Protons (Ring): Multiplets in the ~1.8-2.0 ppm and ~2.5-2.7 ppm regions for the pyrrolidine ring protons. |

| ¹³C NMR | Carbonyl Carbon: A signal in the ~195-205 ppm region. Aromatic Carbons: Signals between ~120-140 ppm, including a characteristic signal for the carbon bearing the bromine atom. Aliphatic Carbons: Signals in the ~20-60 ppm range for the propanone chain and pyrrolidine ring carbons. |

| IR Spectroscopy (cm⁻¹) | C=O Stretch: Strong absorbance around 1680-1700 cm⁻¹ (ketone). C-N Stretch: Absorbance around 1100-1200 cm⁻¹. Aromatic C-H/C=C: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions. C-Br Stretch: Signal in the 500-600 cm⁻¹ region. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A pair of peaks at m/z 281 and 283 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a monobrominated compound. |

Potential Applications in Research and Development

While specific biological activity for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one has not been extensively reported in peer-reviewed literature, its structural components suggest several avenues for investigation in drug discovery.

-

CNS Agents: The β-amino ketone scaffold is a core feature of synthetic cathinones, which are known to interact with monoamine transporters in the central nervous system.[12][13] This compound could serve as a non-controlled starting point or scaffold for developing novel CNS-active agents.

-

Opioid Receptor Modulation: Structurally related molecules containing bromophenyl and pyrrolidine moieties have been investigated as opioid receptor modulators.[14]

-

Intermediate for Complex Synthesis: The bromine atom provides a reactive handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the elaboration of more complex molecular architectures. The ketone can also be readily modified, for example, through reduction to an alcohol or conversion to other functional groups.

-

Research Chemical: Currently, its primary documented use is as a laboratory chemical for research and development purposes.[4]

Diagram: Structure-Activity Relationship Concept

Caption: Key structural features for potential modification in drug design.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory. The toxicological properties of this specific compound have not been fully investigated.[4] Information is derived from available Safety Data Sheets (SDS).[4][15][16]

Table 3: Hazard Identification

| Category | Information | Source |

| Pictograms | GHS07 (Harmful/Irritant) | |

| Signal Word | Warning | |

| Hazard Statements | H302 - Harmful if swallowed. May be an irritant to mucous membranes and the upper respiratory tract. | [4] |

| Precautionary Phrases | P264 - Wash skin thoroughly after handling. P270 - Do not eat, drink or smoke when using this product. P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.

-

-

Incompatibilities:

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

-

Conclusion

3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a well-defined chemical entity whose synthesis is readily achievable through the robust and scalable Mannich reaction. Its structure, combining a reactive bromophenyl group with a pharmacologically relevant pyrrolidine moiety, makes it a valuable intermediate for synthetic chemists. While its own biological profile is largely unexplored, it represents a versatile platform for the development of novel compounds, particularly in the area of CNS research. Adherence to strict safety protocols is essential when handling this compound. This guide provides the necessary technical foundation for scientists to incorporate this molecule into their research and discovery workflows confidently and safely.

References

- Matrix Scientific. (n.d.). Safety Data Sheet: 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one.

- Fluorochem. (n.d.). 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one.

- Fisher Scientific. (2024, February 24). Safety Data Sheet.

- AK Scientific, Inc. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2025, April 30). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 3-Bromo-1-(4-bromophenyl)propan-1-one.

- AK Scientific, Inc. (n.d.). Product Details: 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one.

- Al-Ostoot, F. H., et al. (2022).

- Smolecule. (2023, August 27). (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- ChemicalBook. (n.d.). 3-(4-broMophenyl)-1-(pyrrolidin-1-yl)propan-1-one (CAS 4897-53-4).

- Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Imyanitov, N. S. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.

- Wang, Y., et al. (2021). Three-component radical homo Mannich reaction.

- Wang, H., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.

- CAS Common Chemistry. (n.d.). Methyl 4-bromobutyrate.

- Singh, K., et al. (2015). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one. Journal of Molecular Structure.

- PubChem. (n.d.). 3-(4-Bromophenyl)-1-nitrosopyrrolidine.

- Tramontini, M., & Angiolini, L. (1973). Advances in the Chemistry of Mannich Bases. Synthesis.

- Royal Society of Chemistry. (n.d.). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors.

- ChemicalBook. (n.d.). (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR.

- MolPort. (n.d.). Compound 3-(4-bromophenyl)-1-(4-chlorophenyl)-3-(4-fluoroanilino)propan-1-one.

- ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.

- Grokipedia. (n.d.). 4-Bromofentanyl.

- PubChem. (n.d.). 1-Methoxysilatrane.

- Papsun, D., et al. (2023).

- Stepanovs, D., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.

- Iannitelli, A., et al. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Molecules.

- ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.

Sources

- 1. oarjbp.com [oarjbp.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. aksci.com [aksci.com]

- 6. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. rsc.org [rsc.org]

- 10. (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR [m.chemicalbook.com]

- 11. (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Buy (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol [smolecule.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. acrospharma.co.kr [acrospharma.co.kr]

"mechanism of action of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one"

An In-Depth Technical Guide to the Mechanism of Action of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one

Introduction and Compound Classification

3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic molecule belonging to the pyrrolidinophenone class of compounds.[1][2] Structurally, it is a derivative of cathinone, a naturally occurring psychoactive alkaloid, and is characterized by a β-keto group, making it a β-keto-amphetamine analogue.[3][4][5] The defining features of this molecule are the propiophenone backbone, a pyrrolidine ring attached to the α-carbon, and a bromine atom substituted at the para-position of the phenyl ring.

As a member of the synthetic cathinone family, this compound is predicted to act as a psychostimulant, a class of drugs that increases alertness and activity.[6][7] Its mechanism of action is primarily centered on the modulation of monoamine neurotransmission within the central nervous system (CNS).[3][4][8]

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary pharmacological action of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is the inhibition of monoamine transporters. These transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[3][8] This reuptake process is crucial for terminating the neurotransmitter's signal.

Based on its structural class, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is hypothesized to function as a potent, cocaine-like reuptake inhibitor or "blocker," rather than an amphetamine-like substrate or "releaser".[3][8][9] By binding to and blocking these transporters, the compound prevents the clearance of monoamines, leading to their accumulation in the synaptic cleft and subsequent enhancement of neurotransmission.[3][4]

-

Dopamine Transporter (DAT): Inhibition of DAT is the principal driver of the psychostimulant, euphoric, and reinforcing effects of this class of compounds.[10] The pyrrolidinophenone structure is associated with high-potency DAT blockade.[9][11]

-

Norepinephrine Transporter (NET): Potent inhibition of NET is also expected, contributing to the sympathomimetic and stimulant effects, such as increased heart rate, blood pressure, and alertness.[2][9]

-

Serotonin Transporter (SERT): Pyrrolidinophenone derivatives typically exhibit lower potency for SERT compared to DAT and NET.[9] However, the presence of a halogen at the para-position of the phenyl ring may increase its affinity for SERT relative to other analogues.[10]

The overall effect is a significant elevation in extracellular concentrations of dopamine and norepinephrine, and a lesser increase in serotonin, which collectively produces a powerful psychostimulant response.[3][6]

Structure-Activity Relationship (SAR) Analysis

The specific pharmacological profile of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is dictated by its key structural components:

-

The Pyrrolidine Ring: This moiety is a hallmark of a specific subclass of synthetic cathinones that act as potent transporter inhibitors.[3][8] Unlike compounds with smaller N-alkyl substituents (which often act as substrates that reverse transporter flow), the bulky pyrrolidine ring sterically favors a high-affinity binding that blocks the transporter channel.[3][8] This feature also increases the molecule's lipophilicity, which is thought to enhance its ability to cross the blood-brain barrier.[2]

-

The β-Keto Group: The ketone on the β-carbon is the defining feature of all cathinones and is essential for its interaction with monoamine transporters.

-

Para-Bromo Substitution: Halogenation on the phenyl ring influences the compound's binding affinity and selectivity for the monoamine transporters. Studies on related cathinones have shown that para-substitution can lead to a higher serotonergic profile compared to meta- or unsubstituted analogues.[10] This suggests that 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one might have a more significant interaction with SERT than non-halogenated pyrrolidinophenones, potentially modulating its psychoactive effects.

Downstream Signaling and Physiological Impact

The blockade of DAT and NET initiates a cascade of downstream signaling events. The resulting increase in synaptic dopamine in reward-related brain circuits, such as the nucleus accumbens, leads to enhanced activation of postsynaptic dopamine receptors (e.g., D1 and D2), which is strongly linked to the compound's reinforcing and abuse potential.

Caption: Monoamine Transporter Inhibition Pathway.

The resulting physiological and psychological effects are consistent with CNS stimulation, including euphoria, increased energy, and heightened alertness. However, these are often accompanied by severe adverse effects such as agitation, paranoia, cardiovascular toxicity, and hyperthermia.[1][2]

Experimental Protocols for Mechanism Elucidation

To definitively characterize the mechanism of action of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a series of in vitro assays are required. These protocols serve to validate its function as a transporter blocker and quantify its potency and selectivity.

Caption: Experimental Workflow for MOA Determination.

Protocol 1: In Vitro Monoamine Transporter Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

-

Methodology:

-

Preparation: Utilize membrane preparations from cells stably expressing human DAT, NET, or SERT, or synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).

-

Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

-

Separation: After reaching equilibrium, separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Determine the IC50 value (concentration of test compound that displaces 50% of the radioligand) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay

-

Objective: To measure the functional potency (IC50) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin.

-

Methodology:

-

Preparation: Use rat brain synaptosomes or cells expressing the respective transporters.

-

Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of the test compound.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the cells/synaptosomes and measure the accumulated radioactivity via scintillation counting.

-

Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Protocol 3: In Vitro Neurotransmitter Release Assay

-

Objective: To differentiate between a reuptake inhibitor ("blocker") and a substrate-type releaser.

-

Methodology:

-

Loading: Incubate rat brain tissue slices or synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to load the vesicles.

-

Superfusion: Place the loaded tissue/synaptosomes in a superfusion chamber and perfuse with a physiological buffer to establish a stable baseline of neurotransmitter efflux.

-

Compound Application: Switch to a buffer containing the test compound or a known control (e.g., cocaine as a blocker, amphetamine as a releaser).

-

Fraction Collection: Collect the superfusate in timed fractions.

-

Quantification: Measure the radioactivity in each fraction to determine the rate of neurotransmitter release over time.

-

Analysis: A "blocker" like cocaine will not cause a significant increase in efflux above baseline. A "releaser" like amphetamine will cause a rapid, substantial spike in radioactivity in the superfusate.[8][12] The test compound is expected to behave like a blocker.

-

Predicted Data Profile

Based on the known pharmacology of pyrrolidinophenone derivatives, the experimental data for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one are predicted to show high potency for DAT and NET with lower potency for SERT.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity Ratios (SERT/DAT) | Release Assay Result |

| Predicted: 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | 10 - 50 | 20 - 100 | 200 - 1000 | >10 | No Release (Blocker) |

| Reference: Cocaine | ~200 | ~300 | ~500 | ~2.5 | No Release (Blocker) |

| Reference: Amphetamine | ~30 | ~7 | ~2000 | >60 | Release (Substrate) |

Note: Values are hypothetical and for illustrative purposes, based on the expected pharmacology of the compound class.

Conclusion

The mechanism of action of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is characteristic of a potent psychostimulant from the synthetic cathinone family. Its defining pyrrolidinophenone structure strongly indicates that it functions as a high-potency reuptake inhibitor at the dopamine and norepinephrine transporters.[9][11] The para-bromo substitution likely modulates its selectivity profile, potentially increasing its activity at the serotonin transporter compared to other analogues.[10] This dual inhibition of DAT and NET, leading to elevated synaptic concentrations of dopamine and norepinephrine, is the primary driver of its powerful stimulant effects and underlies its significant potential for abuse and toxicity.[1][2]

References

- DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy_vfl5kemL2EEdv3cORYYeEwat1VZsTshSv2eDanb5w3HZGINT3T5-4uUYz77T66oq28rdGYqAI68Z3Xu8KAoCdvKYXowgNhgCptGpj3FAdrX0la0vCU6WKYDmgRB43WuAdqcRe5euh6Pkg==

- Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 67, 10-18. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUEBhhaZdmaosCQEeh0jjiPCC7BMt4uH-ABNeXK5M2kM7K9kzho7rQrZJDGSg_WnUsWUhXqnbYbW3rfnmtR_rXx9s_lQcHY_kWmtJe4Wgz1yJxUVyOlV5GVNiKGIgbeeurrwbC-loGUacY5w==

- Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Chemical Neuroscience. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsyX01C5DKOo_Vo4-VL4hLh_Hp3ABW2twWg6a4iizZCp_5ADh4zSNDCdsK9Ek6TkkUHHuSO-xGitMtnZdTCTaf0koS_i_Y5moLTdikTJB4T4whtpGaYxfB8F6e3zw5fsKbryQBrvdQYpymHg==

- Pyrrolidinophenone - Grokipedia. (n.d.). Grokipedia. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRuQN_ELWBfBopNTirRgNJhQ91B0Jd8QuvFbAwf4JBfvXWTDUa6bCCeowTvPu-HFKANuD50Myh19N0N8AeT8yrVT_DTh1w8XsgDBm_E6h9KrxBKler2zYUrQrZwh7Ipw5w3Vp5drY10g==

- Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of Synthetic Cathinones. ResearchGate. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpfK-JkjoyLDsfJMmV18hEHZsvTK9exONlL9jICoWNHG8wfLA7ob9mAE4yIVbhuad0B3xmhzbyoERo8NUDS-f1-pJyzBe-w590nUK1wP7WYQ4xSxCddGmxTKcT7W13jMZRdxkRHhE_OM4aFPFs_81mRZoSv44_5tnbV09kDFPeKSnd7ukUO0_WmrtfKfvkhQaBGv4KcBI=

- Synthetic cathinones: an updated harms assessment. (2025). GOV.UK. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq9ObsJbbb6VVlu6NKPZdM0f2fXqmtHNZeRKQ0cI7jtEnpW5LVv7GLULXaw7HqPedLP1E96nmu74OwsTcFeOJ1Gjt7lvgfw4ZjWyQIZlTrTt9NHx_oCzmzUucIBdrhodfpfG1lO0R5Wp7qynYZ26qWmUxNoxCl_A5qRwsXiZ5RXErlk7WLW3HDIh-0_956tW1Sv_S7ZwuTVNw6vadwPrRaeUxshHL12REuZAqSHF7RI7pNw31UmvF4M0Ui9Tg1MyrNU64pMAoEHDwMsGibA24mx5M=

- Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. (n.d.). ResearchGate. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJU2jwObt4yvtxfJ7s1YIyiD_ximkRiwVx-jcwqfVHO1TGFjAixdbIh_GmxVOcaFfjmkKmq2xAIe9sfs-4GAdpfGRYiqw1BKreAjDoEV_0TzjIQXY8VUCrMoM6-8RzswzYtTSPPMqWTOfe7ZuxCl61c1pJ8Y8OHBXdufbDPOYbMxf8NiEoG5Hxdt4G_rdW3wQTuR-HwUC1RK9dGtFOZtcDD0WPqvGJCgJWEHhp6xdngbePmWOGRpYi-P69eLN8Dn5k6RIWGj4EPPexMr4KZURskuedhixViApZ53OLmBuxwtNPu-GF5VCStds-4kC1-Jw==

- Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRNBWJ_jCWk5IOZDomPpw5M70qNQXtObJC16rJs-NVbGjFYILwMKiR2HHQf50T7AGpjorbsE0j1oeAKyQEPDvfxHG7ZvcdIQDajCuXzm4NvtoZ8lqcQ4m8wHtCJtFfNVsdFYjPvqBBternsA==

- The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJRPs1NzUMj3vFUO0IZu7fJ8hXN9SjFet3lJE4V8ruaYi7x92xGEmoFS9smlJqxuteOnKhCVDLnTQmtPHOJfV868OejRo4DwVnfzdxH3qXs7OPgfcN8ShQOzmYlup2G8-DUAZDTSssPbnx7zJbBRUXFv2iQMQUEeqHnRW_ioUwHLFW7jKl9bxx

- α-Pyrrolidinophenones: a new wave of designer cathinones. (n.d.). ResearchGate. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGU1XmRPzdn-DxefiXc9T9BeRecP0gwzYonXPgyo62Knor522j4KDvlgXAylxPCvEREBtUTHyHbAguz6hiL14pem7rnuK2eJREti0yD9tHJ0q3DbTkmp8h2QkHJr7yI2H0FDSm5YxlQWezyk6R0t0cB32s2FJwmEi0dqicfdwHDu8fdhWOjrRrhfukhGTC9noueWglHXkRKZRoalRNrosimbIjZg==

- 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. (n.d.). Fluorochem. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdsp7Zo5jlPejcM-koa4HMvPHREJ5Bl-ZcbMR-GaJc-DycrNJqTeTFEiTpiaT-T8BpN6s9kwuWkAZ-FBgJBNv2Zi2d2HL8V5341V9VdK95e9A1rtngk9cAmrigq4tVmQj2a3M=

- 1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEULNkGDJeRyC2IO4pkyQtuGK_cVsrpJNFgqFdnmETNheibXEKN6GarsVKlpqJtSHgS0jAj9tLjlV48H5qO6tYBcv9MzPikjfR8QHymmPA0s5oD6WAScL6MQkvIa4_9uWZQ6CRuz1jhImGzgOM=

- Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). MDPI. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8LODbnfc2g--zc704Lg7mELao9BA0JInz6-w5psKP2OVzDDtHApsoSub3E8HvqUdpfIAofTPtFHyNVqI9rA2jhQrhNcqmUCws7GlBbneJZ05xCeaPUdmlps9GGJrILN5d

- Psychostimulant. (n.d.). Wikipedia. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpL1S9CWyZKtKByRRCwrOZuMGhavTnMXCy9kLY4-TLGhb4mguqcv5CBfz2XHdjvpWnzM7nTX8L5A4rddzmtA0RCfOQsnmiT2X13G0mGpdzEU-Q-CnEtqaA1psARK3Yiojz

- Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETjOVtw4dSLrGu-Pt8uwp2Tzm5aCEVhIXSUlRQysKe0ba3B7HZBElZZ1gPXEAIVkuKGnij-hLVwcZ49nTrEp7yx4wPHMsFB9urTmQNEyoR6VyKU1H7byMLIXf4exV1u0do5sMB_p51dWmxXw==

- The effect of psychostimulants on [3H]dopamine uptake and release in rat brain synaptic vesicles. (n.d.). PubMed. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQmgfnVyuwfnlC-5LDJ_Zt94zuMyJ24qh8NECidQfScTK0QlCVB9DWAS3kTMXGS9cP-qfAgEFeIq0hkF43T7OGi_sLvVReTcvxBPsFXcd7hbIEom4imuE04XqzoJzV4yyfdTw=

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. gov.uk [gov.uk]

- 5. mdpi.com [mdpi.com]

- 6. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stimulant - Wikipedia [en.wikipedia.org]

- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The effect of psychostimulants on [3H]dopamine uptake and release in rat brain synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the CNS Modulatory Potential of Brominated Pyrrolidinophenones: A Technical Guide for Researchers

Introduction: Beyond the Stigma - Brominated Pyrrolidinophenones as Precision Research Tools

The pyrrolidinophenone scaffold, a core structure in many synthetic cathinones, has garnered significant attention, primarily due to the potent psychostimulant properties and abuse potential of compounds like α-pyrrolidinopentiophenone (α-PVP).[1][2] However, to the discerning medicinal chemist and neuropharmacologist, this chemical backbone represents a versatile platform for developing novel modulators of monoamine transporter systems. The strategic introduction of halogen atoms, particularly bromine, onto the aromatic ring of the pyrrolidinophenone structure, offers a powerful method to fine-tune pharmacological activity, selectivity, and metabolic stability.

This technical guide moves beyond the prevailing narrative of abuse and explores the latent potential of brominated pyrrolidinophenones as sophisticated research probes and templates for therapeutic agent development. We will delve into the rationale behind their synthesis, their nuanced interactions with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, and provide actionable protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these compounds to dissect the complexities of monoaminergic neurotransmission and explore new therapeutic avenues for CNS disorders.

Part 1: The Scientific Rationale for Bromination

The addition of a bromine atom to the phenyl ring of a pyrrolidinophenone is a deliberate synthetic strategy aimed at modulating its pharmacological profile. Bromine, as a halogen, exerts a combination of electronic and steric effects that can profoundly alter a molecule's interaction with its biological targets.

-

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and, consequently, the binding affinity of the molecule for monoamine transporters.

-

Steric Effects: The size of the bromine atom can influence the orientation of the molecule within the binding pocket of the transporter protein. This can lead to enhanced selectivity for one transporter over others. For instance, studies on para-substituted methcathinone analogs have shown that the steric bulk of the substituent plays a crucial role in determining selectivity between DAT and SERT.[3][4]

-

Metabolic Stability: Halogenation can block sites of metabolism, potentially increasing the half-life of the compound and making it more suitable for in vivo studies.

A key research application of these compounds lies in their potential to act as selective dopamine reuptake inhibitors (DRIs). Pyrrolidinophenones, in general, show a higher affinity for DAT and NET over SERT.[5][6] This inherent selectivity makes them valuable tools for studying the role of dopamine in various physiological and pathological processes, including reward, motivation, and ADHD. By systematically exploring the effects of bromine substitution at different positions on the phenyl ring, researchers can develop a more granular understanding of the structure-activity relationships (SAR) governing DAT and SERT inhibition.[7]

Part 2: Synthesis and Characterization

The synthesis of brominated pyrrolidinophenones typically proceeds through a multi-step process that leverages a brominated precursor. A generalizable synthetic route is outlined below.

Experimental Protocol: Synthesis of 4-Bromo-α-pyrrolidinopentiophenone (4-Br-PVP)

This protocol is adapted from established methods for the synthesis of α-PHP analogs.[8]

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of bromobenzene in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) as a catalyst.

-

Cool the mixture in an ice bath.

-

Slowly add valeryl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Purify the resulting 4-bromovalerophenone by column chromatography or distillation.

Step 2: α-Bromination

-

Dissolve the 4-bromovalerophenone in a suitable solvent (e.g., diethyl ether or acetic acid).

-

Add bromine (Br₂) dropwise at 0°C. The disappearance of the bromine color indicates the progress of the reaction.[8][9]

-

Stir the reaction at room temperature until completion.

-

Remove the solvent under reduced pressure to yield the α,4-dibromovalerophenone intermediate.

Step 3: Nucleophilic Substitution with Pyrrolidine

-

Dissolve the α,4-dibromovalerophenone in a suitable solvent (e.g., acetonitrile or 1,4-dioxane).

-

Add an excess of pyrrolidine.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

The crude product, 4-bromo-α-pyrrolidinopentiophenone, can then be purified. This often involves an acid-base extraction followed by recrystallization of the hydrochloride salt.[8]

Characterization: The final product should be characterized using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[10][11]

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 3: In Vitro Applications - Probing Monoamine Transporter Function

The primary in vitro application of brominated pyrrolidinophenones is to characterize their potency and selectivity as inhibitors of DAT, NET, and SERT. This is typically achieved through radioligand binding or uptake inhibition assays.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the target transporter.[12]

Methodology:

-

Cell Culture: Use human embryonic kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Assay Preparation: Plate the cells in 96-well plates and allow them to adhere.

-

Pre-incubation: Wash the cells with Krebs-Henseleit buffer (KHB). Pre-incubate the cells for 5-10 minutes with varying concentrations of the brominated pyrrolidinophenone or a reference compound (e.g., cocaine, α-PVP).

-

Uptake Initiation: Add a solution containing the radiolabeled substrate (e.g., 200 nM [³H]dopamine for DAT assays) and the test compound.

-

Incubation: Incubate for a short period (e.g., 1-3 minutes) at room temperature.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold KHB.

-

Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a dose-response curve.

Interpreting the Data: A Case Study of Brominated α-PVP Analogs

A study by Guerrero et al. (2022) provides valuable insight into the effects of bromination on the pyrrolidinophenone scaffold.[13]

| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio |

| Cocaine | 136.3 | 433.2 | 3.18 |

| α-PVP | 61.8 | >10,000 | >161.8 |

| 3-Br-α-PVP | 68.2 | >10,000 | >146.6 |

| 4-Br-α-PVP | 83.2 | >10,000 | >120.2 |

| Data adapted from Guerrero et al., 2022.[13] |

These data reveal that both 3-bromo and 4-bromo substitution on the α-PVP backbone retain high potency at the dopamine transporter, comparable to the parent compound and more potent than cocaine.[13] Crucially, they exhibit negligible activity at the serotonin transporter, resulting in high DAT/SERT selectivity ratios.[13] This makes them excellent research tools for selectively blocking dopamine reuptake in vitro and in vivo to study the downstream effects on dopaminergic signaling.

Diagram: Mechanism of Action of Brominated Pyrrolidinophenones

Caption: Brominated pyrrolidinophenones act as dopamine reuptake inhibitors.

Part 4: In Vivo Research Applications

Based on their in vitro profile as potent and selective DRIs, brominated pyrrolidinophenones can be used in various animal models to investigate the behavioral and neurochemical effects of enhanced dopaminergic neurotransmission.

Experimental Workflow: Assessing Psychostimulant Properties

Caption: A multi-phase workflow for evaluating brominated pyrrolidinophenones.

Key In Vivo Models

-

Locomotor Activity: Psychostimulants characteristically increase locomotor activity in rodents.[14][15] This can be measured in an open-field arena. An increased number of beam breaks or distance traveled following administration of a brominated pyrrolidinophenone would be indicative of a stimulant effect.

-

Intracranial Self-Stimulation (ICSS): This model assesses the rewarding properties of a drug.[5] Animals are trained to perform an action (e.g., press a lever) to receive electrical stimulation in a brain reward center. Drugs with abuse potential, like DRIs, lower the threshold for this stimulation, meaning the animal will work harder for it.

-

Drug Discrimination: This paradigm is used to assess the subjective effects of a drug.[16] Animals are trained to recognize the effects of a known psychostimulant (e.g., cocaine or methamphetamine) and respond on a specific lever to receive a reward. A novel compound that substitutes for the training drug is presumed to have a similar mechanism of action and subjective effects.

Part 5: Analytical and Forensic Considerations

The analysis of brominated pyrrolidinophenones in biological and seized materials requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.[17][18] The presence of the bromine atom provides a distinct isotopic pattern that can aid in identification. However, it is crucial to be aware of potential thermal degradation of these compounds in the GC inlet, which may complicate analysis.[17]

Conclusion and Future Directions

Brominated pyrrolidinophenones represent a promising, yet underexplored, class of chemical tools for neuroscience research. Their potential for high potency and selectivity at the dopamine transporter makes them ideal for dissecting the role of dopamine in complex behaviors and neuropathologies. Future research should focus on:

-

Systematic SAR studies: Synthesizing and testing a wider range of brominated isomers (ortho, meta, para) and multi-brominated analogs to build a comprehensive understanding of their interaction with monoamine transporters.

-

Therapeutic Potential: While their stimulant properties suggest a high abuse liability, the development of "biased" ligands that selectively modulate certain downstream signaling pathways could unlock therapeutic potential for conditions like ADHD, depression, or binge eating disorder, where bupropion, a related cathinone, is already used.[19]

-

Development of PET Ligands: Radiolabeled versions of potent and selective brominated pyrrolidinophenones could be developed as positron emission tomography (PET) ligands for imaging the dopamine transporter in the living brain.

By approaching this chemical class with scientific rigor and a focus on therapeutic innovation, the research community can harness the unique properties of brominated pyrrolidinophenones to advance our understanding of the brain and develop next-generation CNS therapies.

References

-

ACS Chemical Neuroscience. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. [Link]

-

ACS Chemical Neuroscience. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. [Link]

-

National Center for Biotechnology Information. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. [Link]

-

ResearchGate. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. [Link]

-

National Center for Biotechnology Information. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. [Link]

-

PubMed. (2015). Experimental Models on Effects of Psychostimulants. [Link]

-